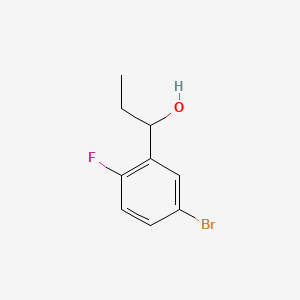

1-(5-Bromo-2-fluorophenyl)propan-1-ol

Overview

Description

1-(5-Bromo-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a propanol group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)propan-1-ol has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research on this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)propan-1-ol can be compared with other similar compounds, such as:

3-(2-Bromo-phenyl)-propan-1-ol: This compound has a similar structure but lacks the fluorine atom.

1-(2-Bromo-5-fluorophenyl)propan-2-one: This compound has a ketone group instead of an alcohol group.

2-(5-Bromo-2-fluorophenyl)propan-2-ol: This compound has a different substitution pattern on the phenyl ring .

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties.

Biological Activity

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrF O, with a molecular weight of approximately 233.08 g/mol. The compound features a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1 moiety. Its structure is pivotal in determining its biological activity, particularly in how it interacts with various biological targets.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways. The halogen substituents (bromine and fluorine) are believed to enhance its binding affinity to target proteins involved in cancer progression.

- Antimicrobial Effects : There is evidence indicating that this compound may possess antimicrobial properties. Interaction studies have shown its potential to inhibit the growth of certain bacterial strains, which could be attributed to its ability to interfere with bacterial cell wall synthesis or metabolic processes.

The exact mechanisms through which this compound exerts its effects remain under investigation. However, it is hypothesized that:

- Enzyme Modulation : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions and promoting therapeutic effects.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing brominated and fluorinated phenols as starting materials.

- Reduction Reactions : Employing reagents like sodium borohydride to convert corresponding ketones or aldehydes into alcohols.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(5-Bromo-2-fluorophenyl)propan-2-ol | Hydroxyl on propan-2 | Different reactivity due to hydroxyl position |

| 2-(5-Bromo-2-fluorophenyl)propan-2-amine | Contains an amine group | Potentially different biological activities |

| 3-(5-Bromo-2-fluorophenyl)propan-1-ol | Hydroxyl group at a different position | Variations in chemical reactivity |

This table illustrates how variations in functional groups and their positions can influence the reactivity and biological effects of similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, showing promise as a lead compound for further development.

- Antimicrobial Testing : The compound was tested against several bacterial strains, revealing significant inhibitory effects that warrant further exploration into its mechanisms .

- Molecular Docking Studies : Computational studies have suggested that the compound has favorable binding interactions with key enzymes involved in cancer metabolism, supporting its potential as an anticancer agent .

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMSCWQKJDTWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730661 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197943-64-8 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.